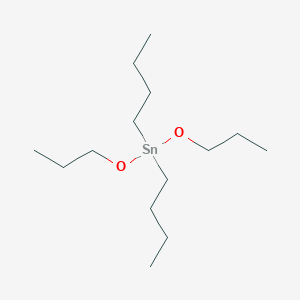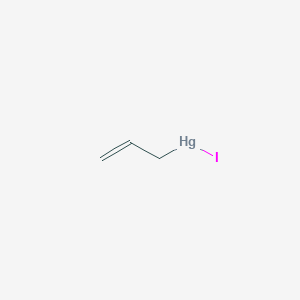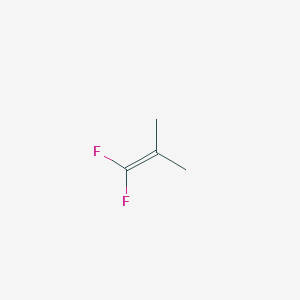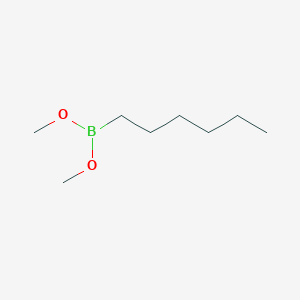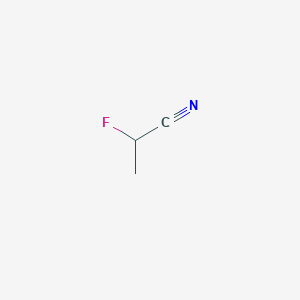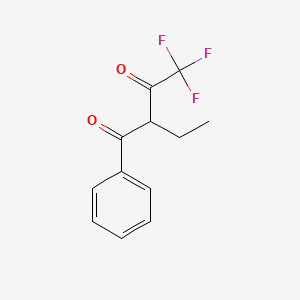
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is an organic compound that belongs to the class of polyamines. It is characterized by the presence of multiple amine groups, which contribute to its reactivity and versatility in various chemical processes. This compound is used in a wide range of applications, including chemical synthesis, biological research, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with butylamine, followed by the introduction of an aminopropyl group. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, imines, and substituted amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Research explores its potential as a therapeutic agent in treating diseases related to polyamine dysregulation.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-butyl-1,3-propanediamine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can modulate the activity of enzymes involved in polyamine metabolism, thereby influencing cellular processes such as growth and differentiation. Its ability to form stable complexes with nucleic acids also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-methyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-ethyl-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1555-68-6 |
|---|---|
Molekularformel |
C10H25N3 |
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)-N'-butylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-12H2,1H3 |
InChI-Schlüssel |
CMDGBXZMCXCQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCN)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
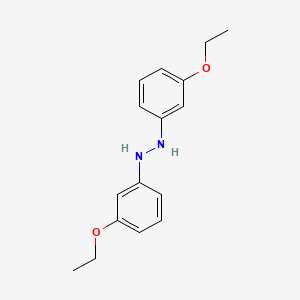
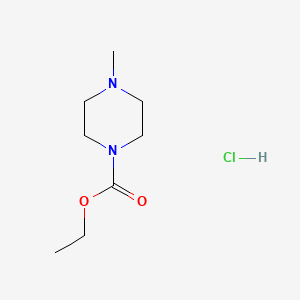
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
